
Glycine, N-nitroso-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-nitroso-N-propyl-: is a compound belonging to the class of N-nitrosamines, which are known for their potential mutagenic and carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a propyl group substituting one of the hydrogen atoms on the nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-nitroso-N-propyl- typically involves the nitrosation of N-propylglycine. This can be achieved by reacting N-propylglycine with nitrous acid (HNO₂) under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods: In an industrial setting, the production of Glycine, N-nitroso-N-propyl- may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of nitrite scavengers such as ascorbic acid or sodium ascorbate can also be employed to reduce the levels of nitrosamine impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Glycine, N-nitroso-N-propyl- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Glycine, N-nitroso-N-propyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the formation and reactivity of N-nitrosamines.
Biology: It is used to investigate the mutagenic and carcinogenic effects of N-nitrosamines on biological systems.
Medicine: Research on Glycine, N-nitroso-N-propyl- helps in understanding the potential health risks associated with N-nitrosamine exposure and in developing strategies to mitigate these risks.
Industry: It is used in the development of analytical methods for detecting and quantifying N-nitrosamines in various products
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-nitroso-N-methylaniline
- N-nitroso-N-phenylpiperazine
- N-nitrosodimethylamine
Comparison: Glycine, N-nitroso-N-propyl- is unique due to its specific structure, which includes a glycine backbone with a propyl group and a nitroso group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other N-nitrosamines, Glycine, N-nitroso-N-propyl- may exhibit different biological activities and toxicological profiles .
Propriétés
| 6939-14-6 | |
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2-[nitroso(propyl)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-3-7(6-10)4-5(8)9/h2-4H2,1H3,(H,8,9) |
Clé InChI |
RTTJIKVYGZYNBW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


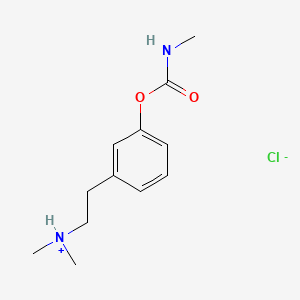
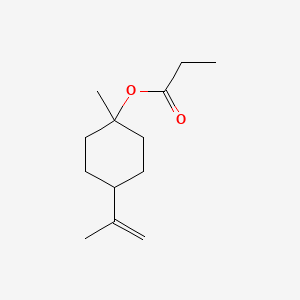
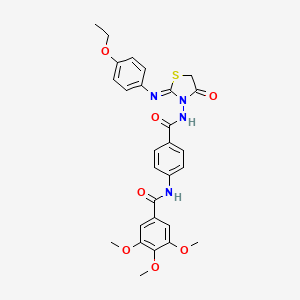

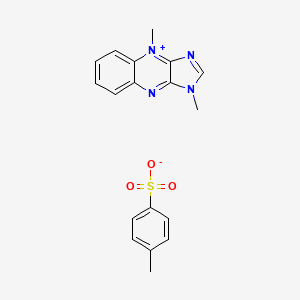
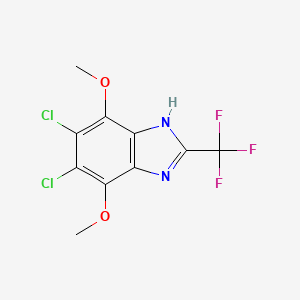
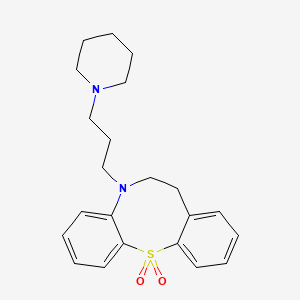


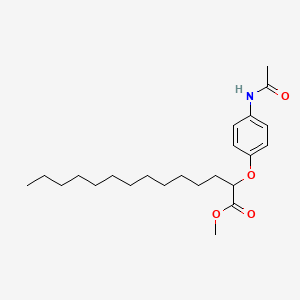
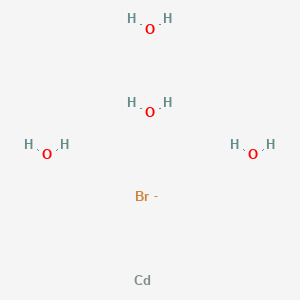
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
